molecular formula C16H22N2O4 B12890802 3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide CAS No. 832117-51-8

3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Cat. No.: B12890802
CAS No.: 832117-51-8
M. Wt: 306.36 g/mol
InChI Key: HQAYJMBGURZBGT-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two methoxy groups attached to a benzamide core, along with a pyrrolidinone moiety linked via a propyl chain. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-pyrrolidinone.

    Formation of Intermediate: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the pyrrolidinone moiety.

    N-(3-(2-Oxopyrrolidin-1-yl)propyl)benzamide: Lacks the methoxy groups.

Uniqueness

3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone moiety, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

832117-51-8

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C16H22N2O4/c1-21-13-9-12(10-14(11-13)22-2)16(20)17-6-4-8-18-7-3-5-15(18)19/h9-11H,3-8H2,1-2H3,(H,17,20)

InChI Key

HQAYJMBGURZBGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCN2CCCC2=O)OC

Origin of Product

United States

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